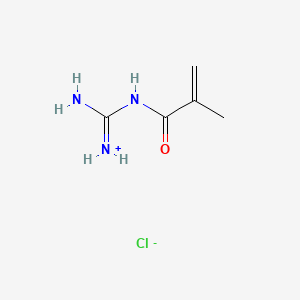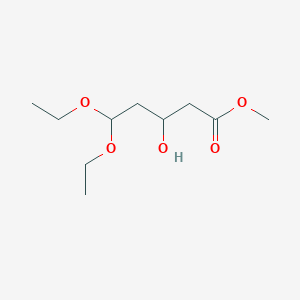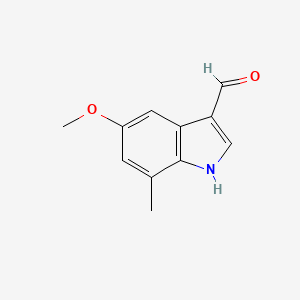
5-Methoxy-7-methylindole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-7-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 5-Methoxy-7-methylindole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to produce the desired indole derivative . Another method involves condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . These reactions typically require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields.
Analyse Chemischer Reaktionen
5-Methoxy-7-methylindole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be easily oxidized to 5-Methoxy-7-methylindole-3-carboxylic acid . It also participates in condensation reactions with nitromethane in a Henry reaction to form 3-nitrovinyl indole . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-7-methylindole-3-carbaldehyde has numerous applications in scientific research. It is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which have potential anticancer immunomodulatory effects . Additionally, it is employed in the preparation of inhibitors for the C-terminal domain of RNA polymerase II, imidazopyridines, and imidazobenzothiazoles . These compounds have applications in medicinal chemistry, particularly in the development of anticancer, antibacterial, and neuroactive agents .
Wirkmechanismus
The mechanism of action of 5-Methoxy-7-methylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a precursor to tryptophan dioxygenase inhibitors, it likely affects the tryptophan metabolism pathway, which plays a crucial role in immune regulation and cancer progression . The compound’s ability to inhibit RNA polymerase II suggests its involvement in transcriptional regulation, impacting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-7-methylindole-3-carbaldehyde can be compared to other indole derivatives, such as 5-Methoxyindole-3-carboxaldehyde and 5-Methylindole-3-carboxaldehyde . While these compounds share a similar indole core structure, their functional groups and substitution patterns confer unique properties and reactivities. For example, 5-Methoxyindole-3-carboxaldehyde is used in the synthesis of fluorescent neuroactive probes and antibacterial agents , whereas 5-Methylindole-3-carboxaldehyde is utilized in the preparation of flexible tripodal ligands for metal complexes . The presence of the methoxy and methyl groups in this compound distinguishes it from these related compounds, contributing to its specific applications and reactivity.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-methoxy-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-7-3-9(14-2)4-10-8(6-13)5-12-11(7)10/h3-6,12H,1-2H3 |
InChI-Schlüssel |
XRDMHSGSJNDYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC=C2C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



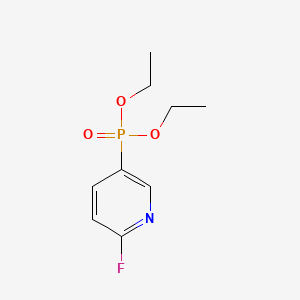





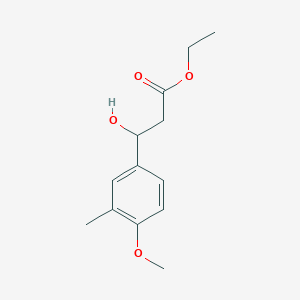
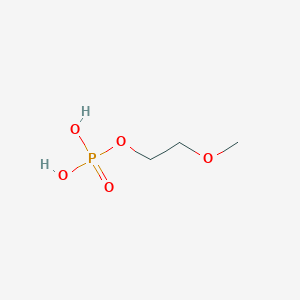
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)
